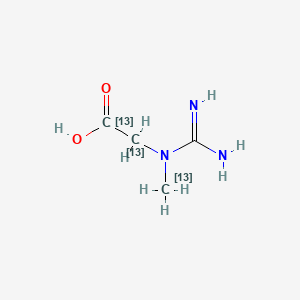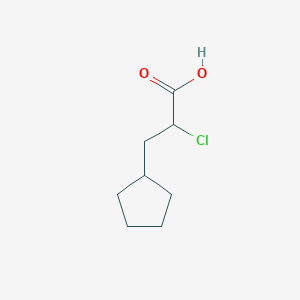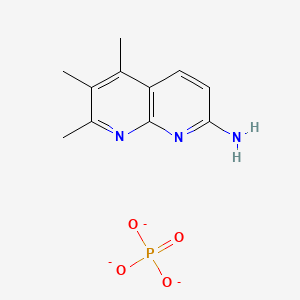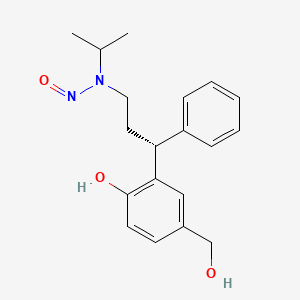
(R)-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes hydroxyl groups, a phenylpropyl chain, and an isopropylnitrous amide moiety, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxy-5-(hydroxymethyl)benzaldehyde with a suitable amine, followed by reduction and subsequent nitrosation to introduce the nitrous amide group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as flow microreactors can be employed to enhance the synthesis process, making it more sustainable and scalable .
化学反应分析
Types of Reactions
®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrous amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds. These products can further undergo additional transformations to yield a wide range of chemical entities.
科学研究应用
®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and nitrous amide moiety play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. This compound’s effects are mediated through its ability to scavenge free radicals and inhibit oxidative stress .
相似化合物的比较
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
Compared to these similar compounds, ®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide possesses a more complex structure with additional functional groups, which enhances its reactivity and potential applications. The presence of the nitrous amide moiety and the phenylpropyl chain distinguishes it from simpler dihydroxybenzenes, providing unique chemical and biological properties.
属性
分子式 |
C19H24N2O3 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
N-[(3R)-3-[2-hydroxy-5-(hydroxymethyl)phenyl]-3-phenylpropyl]-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C19H24N2O3/c1-14(2)21(20-24)11-10-17(16-6-4-3-5-7-16)18-12-15(13-22)8-9-19(18)23/h3-9,12,14,17,22-23H,10-11,13H2,1-2H3/t17-/m1/s1 |
InChI 键 |
NAKTWKAQPVAOJK-QGZVFWFLSA-N |
手性 SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)N=O |
规范 SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



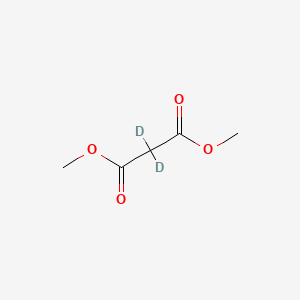


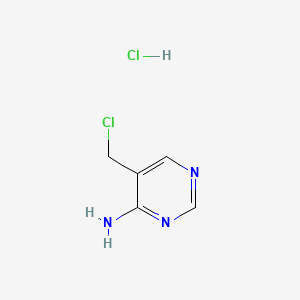

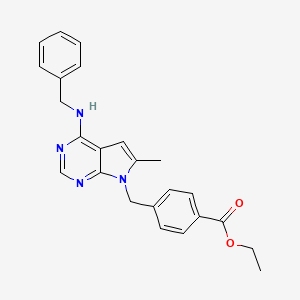
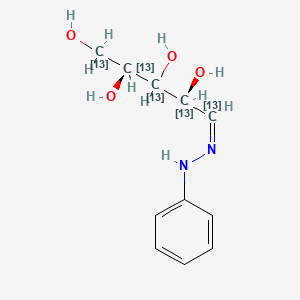
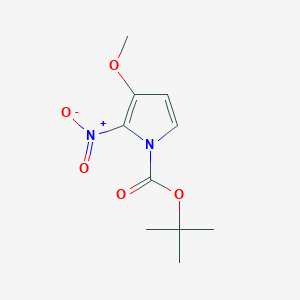
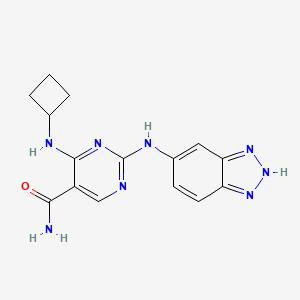
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
